molecular formula C12H20N2O4 B3000593 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide CAS No. 899982-32-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide

Cat. No. B3000593
M. Wt: 256.302
InChI Key: IQRHHHDIJXNULS-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide, also known as DENAQ, is a synthetic compound that has been recently discovered to have potential therapeutic applications. DENAQ belongs to the class of spirocyclic compounds and is structurally similar to the well-known sedative drug, diazepam. However, DENAQ has a unique chemical structure that makes it distinct from other benzodiazepines. In

Scientific Research Applications

Pheromone Studies and Insect Behavior Alkyl-1,6-dioxaspiro[4.4]nonanes, including compounds similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide, have been identified as a new class of pheromones. The identification of 2-ethyl-1,6-dioxaspiro[4.4]nonane (Chalcogran) as an aggregation pheromone in bark beetles led to systematic studies of these spiroketals. These studies are important for understanding insect behavior and developing methods for pest control (Francke & Reith, 1979).

Synthesis and Characterization for Metal Complexes Research has been conducted on the synthesis and characterization of vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]nonane structure. These compounds have been used to create metal complexes with various metals like Cobalt(II), Nickel(II), Copper(II), and Zinc(II). The study of these complexes can be significant in the fields of chemistry and materials science (Canpolat & Kaya, 2004).

Pharmacological Potential and Neuroprotective Activity 1,4-Dioxaspiro[4.5]decane derivatives, closely related to the queried compound, have been synthesized and evaluated for their binding affinity and activity at certain receptors, showing potential as 5-HT1A receptor agonists. These compounds could have significant implications in the development of new strategies for pain control and potential neuroprotective activities (Franchini et al., 2017).

Structure-Affinity Relationships in Medicinal Chemistry In medicinal chemistry, the structure-affinity and structure-activity relationships of 1,4-dioxaspiro[4.5]decane-based ligands at certain receptors have been explored. Such research is crucial for developing more selective ligands for specific therapeutic targets (Franchini et al., 2014).

properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-2-13-10(15)11(16)14-7-9-8-17-12(18-9)5-3-4-6-12/h9H,2-8H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRHHHDIJXNULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1COC2(O1)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide

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